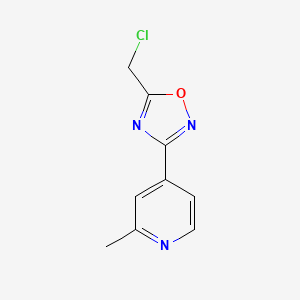

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a methylpyridinyl group, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. For instance, compounds structurally related to 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer treatment .

Antimicrobial Properties

The oxadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent antibacterial and antifungal activities. For example, a series of oxadiazoles were synthesized and tested against various strains of bacteria and fungi, with some compounds showing remarkable efficacy . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Biological Significance

Anti-Diabetic Effects

In addition to anticancer and antimicrobial properties, certain oxadiazole derivatives have been evaluated for their anti-diabetic potential. Studies involving genetically modified models have shown that specific compounds can significantly lower glucose levels, suggesting their utility in managing diabetes . This dual functionality enhances their appeal in drug development.

Mechanistic Insights

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies provide insights into binding affinities and can guide the optimization of lead compounds for better efficacy and selectivity .

Synthesis and Characterization

The synthesis of oxadiazoles typically involves multi-step reactions starting from readily available precursors. For instance, the condensation of hydrazides with aldehydes or ketones followed by cyclization forms the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of synthesized compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxadiazole ring and the chloromethyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Bromomethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

- 5-(Hydroxymethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

- 5-(Methoxymethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This group allows for a wide range of chemical modifications, making the compound highly versatile in various applications. Additionally, the combination of the oxadiazole ring and the methylpyridinyl group contributes to its unique biological activity and potential therapeutic benefits.

Actividad Biológica

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloromethyl and pyridine groups contributes to its reactivity and biological potential. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance:

- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent. For example, one study reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells .

- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored:

- Bacterial Inhibition : 1,3,4-Oxadiazole derivatives have been shown to possess antibacterial activity against Mycobacterium bovis, with some compounds demonstrating strong inhibition in both active and dormant states . This suggests potential applications in treating tuberculosis.

Antitubercular Activity

Research into the antitubercular effects of oxadiazole derivatives indicates that they can inhibit key enzymes involved in mycolic acid biosynthesis, crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have confirmed their binding affinity to the enoyl reductase enzyme (InhA), which is vital for fatty acid synthesis in mycobacteria .

Table 1: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.12 - 2.78 | |

| Antimicrobial | Mycobacterium bovis | Not specified | |

| Antitubercular | Mycobacterium tuberculosis | Not specified |

Case Study: Oxadiazole Derivatives in Cancer Therapy

A study highlighted the efficacy of a series of oxadiazole derivatives in inhibiting RET kinase activity, which is implicated in various cancers. One compound demonstrated significant inhibition at both molecular and cellular levels, indicating its potential as a lead compound for further development .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-6-4-7(2-3-11-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVYZWKIKIFCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.